molecular formula C19H21KN4O3S2 B13765264 Ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt CAS No. 71673-05-7

Ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt

Cat. No.: B13765264
CAS No.: 71673-05-7
M. Wt: 456.6 g/mol
InChI Key: NMWCZTXOMWLBFU-UHFFFAOYSA-M
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Description

Ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt typically involves multiple steps. The process begins with the preparation of the benzothiazole derivative, followed by azo coupling with an appropriate diazonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted ethanesulfonic acid derivatives .

Scientific Research Applications

Ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the sulfonic acid group and the azo linkage, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, sodium salt
  • Ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, calcium salt
  • Ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, magnesium salt

Uniqueness

The potassium salt of ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)- is unique due to its specific ionic properties, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it particularly useful in applications where these properties are critical .

Properties

CAS No.

71673-05-7

Molecular Formula

C19H21KN4O3S2

Molecular Weight

456.6 g/mol

IUPAC Name

potassium;2-[N-ethyl-3-methyl-4-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanesulfonate

InChI

InChI=1S/C19H22N4O3S2.K/c1-4-23(9-10-28(24,25)26)15-6-8-16(14(3)12-15)21-22-19-20-17-7-5-13(2)11-18(17)27-19;/h5-8,11-12H,4,9-10H2,1-3H3,(H,24,25,26);/q;+1/p-1

InChI Key

NMWCZTXOMWLBFU-UHFFFAOYSA-M

Canonical SMILES

CCN(CCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)C.[K+]

Origin of Product

United States

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